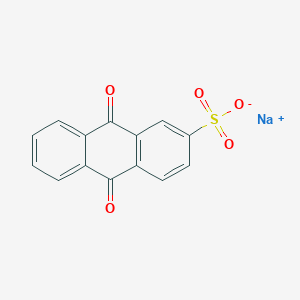
sodium;9,10-dioxoanthracene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;9,10-dioxoanthracene-2-sulfonate, also known as sodium anthraquinone-2-sulfonate, is an anionic dye with a quinone structure. It is a derivative of anthraquinone, which is an aromatic organic compound. This compound is known for its good electrochemical activity and is primarily used as an intermediate in the synthesis of various dyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium;9,10-dioxoanthracene-2-sulfonate can be synthesized through the sulfonation of anthraquinone. The typical method involves the reaction of anthraquinone with sulfuric acid to produce anthraquinone-2-sulfonic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the controlled sulfonation of anthraquinone using sulfuric acid, followed by neutralization with sodium hydroxide. The product is then purified and crystallized to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into anthrahydroquinone or other reduced forms.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) compounds.
Reduction: Copper is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different quinone derivatives, while reduction can produce anthrahydroquinone .
Aplicaciones Científicas De Investigación
Sodium;9,10-dioxoanthracene-2-sulfonate has a wide range of applications in scientific research:
Biology: Its electrochemical properties make it useful in studies involving electron transfer processes.
Medicine: Research is ongoing into its potential use in pharmaceuticals due to its quinone structure.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism by which sodium;9,10-dioxoanthracene-2-sulfonate exerts its effects is primarily through its quinone structure. Quinones are known to participate in redox reactions, which can affect various biological and chemical processes. The compound can act as an electron acceptor in electron transfer reactions, influencing various pathways and molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: The parent compound of sodium;9,10-dioxoanthracene-2-sulfonate, used in similar applications.
Anthrahydroquinone: A reduced form of anthraquinone, also used in dye synthesis.
1-Chloroanthraquinone: A chlorinated derivative used in the production of dyes.
Uniqueness
This compound is unique due to its sulfonate group, which enhances its solubility in water and its electrochemical activity. This makes it particularly useful in applications requiring water-soluble dyes and in electrochemical studies .
Propiedades
IUPAC Name |
sodium;9,10-dioxoanthracene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCZERPQGJTIQP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














